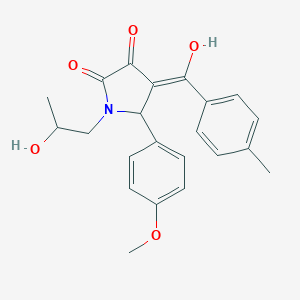![molecular formula C31H42N2O3 B282252 1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282252.png)
1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBP-EP or DPEP and has been extensively researched for its mechanism of action, biochemical and physiological effects, and future directions.
作用机制
The mechanism of action of DBP-EP involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for proper cognitive function. DBP-EP has also been found to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of dopamine, norepinephrine, and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which are essential for proper mood regulation.
Biochemical and Physiological Effects:
DBP-EP has been found to exhibit potent antioxidant activity, which is essential for protecting the body against oxidative stress. It has also been found to exhibit anti-inflammatory activity, which is essential for reducing inflammation in the body. DBP-EP has been found to exhibit neuroprotective activity, which is essential for protecting the brain against various neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using DBP-EP in lab experiments is its potent activity against a range of diseases. It has also been found to exhibit low toxicity, which is essential for minimizing the risk of adverse effects. One of the limitations of using DBP-EP in lab experiments is its high cost, which may limit its use in large-scale experiments.
未来方向
There are several future directions for research on DBP-EP. One of the future directions is to study its potential use as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another future direction is to study its potential use as a diagnostic tool for detecting various diseases. Further research is also needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
合成方法
The synthesis of DBP-EP involves the reaction between 4-ethylbenzoyl chloride and 3-(dibutylamino)propylamine in the presence of a base, followed by the reaction with 4-methylbenzoyl chloride. The resulting compound is then subjected to cyclization in the presence of a catalyst to form 1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.
科学研究应用
DBP-EP has been extensively studied for its potential applications in various fields such as drug discovery, medicinal chemistry, and neuropharmacology. It has been found to exhibit potent activity against a range of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. DBP-EP has also been studied for its potential use as a diagnostic tool for detecting various diseases.
属性
分子式 |
C31H42N2O3 |
|---|---|
分子量 |
490.7 g/mol |
IUPAC 名称 |
(4E)-1-[3-(dibutylamino)propyl]-5-(4-ethylphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H42N2O3/c1-5-8-19-32(20-9-6-2)21-10-22-33-28(25-17-13-24(7-3)14-18-25)27(30(35)31(33)36)29(34)26-15-11-23(4)12-16-26/h11-18,28,34H,5-10,19-22H2,1-4H3/b29-27+ |
InChI 键 |
AVHZVTXUFPNAPR-ORIPQNMZSA-N |
手性 SMILES |
CCCCN(CCCC)CCCN1C(/C(=C(/C2=CC=C(C=C2)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)CC |
SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
规范 SMILES |
CCCCN(CCCC)CCCN1C(C(=C(C2=CC=C(C=C2)C)O)C(=O)C1=O)C3=CC=C(C=C3)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(4-chlorophenyl)-4-(3-fluorophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282174.png)
![5-(2-Aminopropyl)-3,4-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B282179.png)
![ethyl 4-(4-(2-chlorophenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282180.png)
![ethyl 4-(4-(2-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282181.png)
![ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
![ethyl 4-(3,4-bis(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282185.png)
![ethyl 4-(3-(4-methylphenyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282186.png)




![methyl 7-(4-tert-butylphenyl)-6-(4-chlorobenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282193.png)